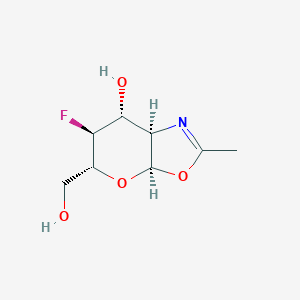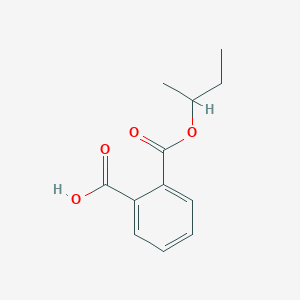
2-Mdatfo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol is a complex organic molecule that belongs to the class of pyrano[3,2-d][1,3]oxazoles This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxymethyl group, and a tetrahydropyrano ring fused with an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrano Ring: The initial step involves the formation of the tetrahydropyrano ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Oxazole Ring: The next step involves the formation of the oxazole ring. This can be accomplished by reacting the intermediate with an appropriate amine and a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde or paraformaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Key considerations in industrial production include the selection of efficient catalysts, reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
The compound (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Dihydrooxazoles
Substitution: Azides, thiocyanates
科学的研究の応用
The compound (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure and functional groups make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular processes, depending on the context of its use.
類似化合物との比較
Similar Compounds
- (3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-propyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol
- (3aR,5R,6S,7R,7aR)-2-(methylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol
Uniqueness
The compound (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol is unique due to the presence of the fluorine atom and the specific stereochemistry of its structure
特性
CAS番号 |
121496-67-1 |
|---|---|
分子式 |
C8H12FNO4 |
分子量 |
205.18 g/mol |
IUPAC名 |
(3aR,5R,6S,7R,7aR)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-7-ol |
InChI |
InChI=1S/C8H12FNO4/c1-3-10-6-7(12)5(9)4(2-11)14-8(6)13-3/h4-8,11-12H,2H2,1H3/t4-,5-,6-,7+,8+/m1/s1 |
InChIキー |
XOBKCFKVDMYWCW-YQXRAVKXSA-N |
SMILES |
CC1=NC2C(C(C(OC2O1)CO)F)O |
異性体SMILES |
CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)CO)F)O |
正規SMILES |
CC1=NC2C(C(C(OC2O1)CO)F)O |
同義語 |
2-MDATFO 2-methyl-(3,6-di-O-acetyl-1,2,4-trideoxy-4-fluoroglucopyrano)-(2,1-d)-2-oxazoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B46988.png)

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)





